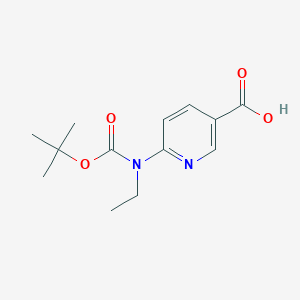

6-(tert-Butoxycarbonyl-ethyl-amino)-nicotinic acid

CAS No.: 1187368-46-2

Cat. No.: VC5857768

Molecular Formula: C13H18N2O4

Molecular Weight: 266.297

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187368-46-2 |

|---|---|

| Molecular Formula | C13H18N2O4 |

| Molecular Weight | 266.297 |

| IUPAC Name | 6-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H18N2O4/c1-5-15(12(18)19-13(2,3)4)10-7-6-9(8-14-10)11(16)17/h6-8H,5H2,1-4H3,(H,16,17) |

| Standard InChI Key | PJZIGPNYGIGSRC-UHFFFAOYSA-N |

| SMILES | CCN(C1=NC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 6-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid, reflects its core structure: a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with an ethylamino group protected by a tert-butoxycarbonyl moiety. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₄ | |

| Molecular Weight | 266.297 g/mol | |

| SMILES | CCN(C1=NC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C | |

| InChIKey | PJZIGPNYGIGSRC-UHFFFAOYSA-N | |

| CAS Registry | 1187368-46-2 |

Discrepancies in reported molecular weights (266.29 vs. 281.308 g/mol) likely arise from variations in isotopic composition or hydration states, though the dominant form aligns with C₁₃H₁₈N₂O₄.

Spectroscopic and Physicochemical Properties

While solubility data remain unspecified, the Boc group’s lipophilic nature suggests moderate solubility in organic solvents like dichloromethane or ethyl acetate. The carboxylic acid moiety enhances water solubility at physiological pH, making it suitable for aqueous reaction conditions. Nuclear magnetic resonance (NMR) data for related Boc-protected compounds reveal characteristic peaks:

-

¹H NMR: A singlet at δ 1.4 ppm for the tert-butyl group , coupled with pyridine ring protons (δ 8.5–7.0 ppm).

-

¹³C NMR: A carbonyl carbon at δ 155–165 ppm for the Boc group and δ 170 ppm for the carboxylic acid.

Synthesis and Functionalization Strategies

Stepwise Synthesis Protocol

Applications in Pharmaceutical and Organic Synthesis

Intermediate for Peptide Mimetics

The compound’s carboxylic acid and protected amino groups make it a versatile precursor for constrained β-amino acids, which are pivotal in designing peptide-based therapeutics . For example, oxidation of the C5 hydroxymethyl group in related azabicyclohexane derivatives yields carboxylic acids that mimic natural amino acids .

Prodrug Development

Boc protection enhances the stability of amine-containing prodrugs during systemic circulation. Subsequent deprotection under acidic conditions (e.g., in lysosomes) enables controlled drug release.

Related Compounds and Structural Analogs

6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic Acid

This analog (CAS 133081-25-1) replaces the ethylamino group with a hydrazinyl moiety . Its synthesis involves Boc protection of 6-hydrazinonicotinic acid using Boc₂O in DMF , highlighting the versatility of nicotinic acid derivatives in generating diverse pharmacophores.

N-Boc-2-azabicyclo[2.1.1]hexanes

These bicyclic analogs, synthesized via photochemical cross-addition and regioselective functionalization , demonstrate the broader utility of Boc-protected amines in constructing rigid scaffolds for drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume